C‑Terminal Functional Group: Primary Alcohol vs. Carboxylic Acid – Enabling Post‑Synthetic Modifications Not Possible with Fmoc‑Lys(Boc)‑OH
Fmoc‑Lysinol(Boc) terminates in a primary alcohol, whereas the standard analog Fmoc‑Lys(Boc)‑OH carries a carboxylic acid. This structural difference confers a distinct chemical reactivity portfolio: the alcohol can undergo esterification, etherification, or oxidation to an aldehyde, transformations that are inaccessible to the carboxylate . In contrast, Fmoc‑Lys(Boc)‑OH is limited to amide bond formation or carboxylate‑based coupling reactions. The alcohol terminus also mitigates side reactions such as aspartimide formation and diketopiperazine cyclisation that are prevalent with C‑terminal carboxylates during Fmoc deprotection and resin cleavage [1].
| Evidence Dimension | C‑terminal functional group and its allowable chemical transformations |
|---|---|
| Target Compound Data | Primary alcohol (‑CH₂OH); enables esterification, etherification, oxidation to aldehyde |
| Comparator Or Baseline | Fmoc‑Lys(Boc)‑OH – carboxylic acid (‑COOH); limited to amide/ester formation |
| Quantified Difference | Qualitative distinction – alcohol permits at least three additional post‑synthetic modification pathways not accessible to the carboxylic acid |
| Conditions | Solid‑phase peptide synthesis; post‑cleavage solution‑phase modifications |
Why This Matters
The alcohol terminus expands the synthetic toolbox for constructing peptide conjugates, peptidomimetics, and C‑terminally modified peptides without requiring extra protection/deprotection steps.
- [1] Chersi, A., Di Modugno, F., & Rosanò, L. (1996). Pitfalls in the synthesis of fluorescent methotrexate oligopeptide conjugates. Amino Acids, 10(3), 259–268. View Source
